Zelquistinel

Description

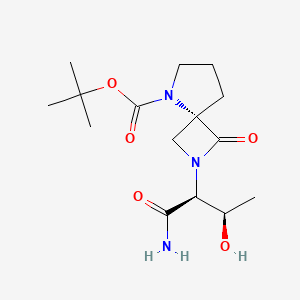

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAPCYNTEPGBNJ-FTGAXOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151842-64-5 | |

| Record name | Zelquistinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELQUISTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zelquistinel's Mechanism of Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelquistinel (formerly AGN-241751, also known as GATE-251) is a third-generation, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR) in development for Major Depressive Disorder (MDD).[1][2][3] Unlike traditional antidepressants, this compound and other compounds in its class (stinels) are neuroplastogens that function by directly promoting synaptic plasticity.[4][5] This document provides a detailed overview of its unique mechanism of action, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its effects. This compound acts as a positive allosteric modulator (PAM) at a novel site on the NMDAR, enhancing receptor function in response to endogenous ligands, which in turn triggers signaling cascades associated with rapid and sustained antidepressant effects.[4][6][7]

Core Mechanism of Action at the NMDA Receptor

This compound's primary mechanism is the positive allosteric modulation of the NMDA receptor.[8][9] This action is distinct from NMDAR antagonists like ketamine and does not involve direct activation of the receptor in the absence of its co-agonists, glutamate (B1630785) and glycine (B1666218)/D-serine.[4][9]

Key Characteristics:

-

Unique Allosteric Binding Site: Radioligand displacement assays have confirmed that this compound does not bind to any known modulatory sites on the NMDAR, including the glutamate agonist site, the glycine co-agonist site, or the PCP channel-blocking site.[4][6] It acts through a novel binding site, likely located on the N-terminal domain (NTD) of the GluN2 subunits.[4]

-

Activity-Dependent Modulation: this compound's modulatory effect is dependent on the presence of the NMDAR co-agonists glutamate and glycine.[4][9] It enhances the receptor's response to these endogenous ligands, increasing the probability of ion channel opening and leading to a greater influx of calcium ([Ca2+]i).[9]

-

Independence from Glycine Site: Functional assays demonstrate that this compound continues to potentiate NMDAR reactivity even in the presence of a competitive glycine site antagonist (MDL 105,519), confirming its mechanism is independent of this site.[4][10]

Quantitative Pharmacology Data

Quantitative data from preclinical and clinical studies highlight this compound's favorable pharmacokinetic and pharmacodynamic profile.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Source |

| Oral Bioavailability | > 90% | Animal Models | [11] |

| Elimination Half-Life (T½) | 1.2 - 2.06 hours | Human | [1][9] |

| Time to Peak Plasma Conc. (Tmax) | ~30 minutes | Human | [1][9] |

| CSF Transport | Significant, Tmax of ~4 hours | Human | [11] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Effect | Concentration Range | Cell/Tissue Type | Source |

| Calcium Influx ([Ca2+]i) | Potentiation of NMDA-induced influx | 0.3 - 10 nM | Cultured Rat Cortical Neurons | [6] |

| Electrophysiology (EPSCs) | Increased magnitude of NMDAR-mediated EPSCs | 20, 50, 100 nM | Rat Medial Prefrontal Cortex Slices | [6] |

| Long-Term Potentiation (LTP) | Enhancement of LTP | Doses associated with in vivo antidepressant effects | Rat Hippocampus & mPFC Slices | [7][9] |

| Potency vs. Rapastinel | ~1000-fold greater potency | N/A | [7] |

Downstream Signaling and Synaptic Plasticity

This compound's modulation of the NMDAR initiates a cascade of intracellular events that converge on the enhancement of synaptic plasticity, which is believed to be the core driver of its antidepressant effects.[7][8]

-

NMDAR Potentiation & Calcium Influx: this compound enhances the NMDAR-mediated influx of Ca2+ into the postsynaptic neuron.[9]

-

Activation of Signaling Cascades: The increased intracellular Ca2+ activates downstream signaling pathways critical for neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB).[4][9] This leads to the activation of the extracellular-regulated protein kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[4]

-

Enhanced Synaptic Plasticity (LTP): These signaling events promote long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[6][12][13] Preclinical studies show a single dose of this compound can enhance LTP for up to two weeks.[4]

-

Synaptogenesis: The sustained activation of these pathways is associated with an increase in the synthesis of synaptic proteins and an increase in dendritic spine density, leading to the formation of new synapses.[4][9]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental models.

In Vitro: Slice Electrophysiology

This technique is used to measure NMDAR-mediated excitatory postsynaptic currents (EPSCs) and long-term potentiation (LTP) in brain tissue.[6]

-

Tissue Preparation:

-

Male Sprague Dawley rats (6-10 weeks old) are deeply anesthetized with isoflurane (B1672236) and decapitated.[6]

-

Brains are rapidly removed and submerged in an ice-cold (0-2°C) cutting solution containing (in mM): 12.5 NaCl, 2.5 KCl, 0.5 CaCl2, 4 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, and 200 sucrose.[6]

-

Coronal slices (300-400 µm thick) containing the medial prefrontal cortex (mPFC) or hippocampus are prepared using a vibratome.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Whole-cell patch-clamp recordings are performed on pyramidal neurons.

-

To isolate NMDAR-mediated currents, AMPA receptor antagonists (e.g., CNQX) and GABAA receptor antagonists (e.g., picrotoxin) are included in the aCSF.

-

-

LTP Induction:

-

A stable baseline of synaptic responses is recorded for 10-20 minutes.

-

LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta burst stimulation.[10]

-

This compound or vehicle is applied to the bath, and post-HFS synaptic responses are recorded for at least 60 minutes to measure the degree of potentiation.

-

In Vitro: Calcium Imaging

This method assesses the functional modulation of NMDARs by measuring changes in intracellular calcium.[6]

-

Cell Preparation:

-

Primary cortical neurons are harvested from rat embryos and cultured for approximately 3 weeks.

-

Alternatively, HEK293 cells stably expressing human NR1-NR2A or NR1-NR2B receptor subtypes are used.[6]

-

-

Assay Protocol:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence measurement is established.

-

Cells are stimulated with an NMDAR agonist (e.g., 10 µM NMDA) in the presence or absence of various concentrations of this compound (e.g., 0.1–1000 nM).[6]

-

Changes in intracellular fluorescence, corresponding to [Ca2+]i, are recorded using confocal microscopy or a plate reader.

-

The degree of potentiation by this compound is calculated by comparing the peak fluorescence in its presence versus its absence.

-

In Vivo: Rodent Behavioral Models

These models are used to assess the antidepressant-like effects and safety profile of this compound.

-

Forced Swim Test (FST): An established model for screening antidepressant activity in rats. A single oral dose of this compound (0.1–100 µg/kg) has been shown to produce rapid and sustained antidepressant-like effects (i.e., reduced immobility time).[6][12]

-

Chronic Social Defeat (CSD): A mouse model that induces stress-related behavioral changes relevant to depression. This compound has been shown to restore normal social approach behavior in stress-susceptible mice.[10]

-

Phencyclidine (PCP)-Induced Hyperlocomotion: Used as a target engagement and safety assay. This compound inhibits the hyperlocomotion induced by the NMDAR antagonist PCP, demonstrating functional interaction with the NMDAR system in vivo without producing antagonist-like side effects.[10][12]

Conclusion

This compound represents a novel approach to the treatment of MDD by functioning as a positive allosteric modulator of the NMDA receptor. It acts at a unique binding site to enhance the receptor's natural, activity-dependent function. This mechanism initiates downstream signaling cascades involving BDNF, ERK, and mTOR, which drive synaptic plasticity and produce rapid and sustained antidepressant effects. Its high oral bioavailability and favorable safety profile, lacking the adverse effects of NMDAR antagonists, position it as a promising therapeutic candidate.[6][7] Ongoing clinical trials will further elucidate its efficacy in patient populations.[8][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Gate Neurosciences plans Phase II MDD trial with next-gen antidepressant [pharmaceutical-technology.com]

- 4. mdpi.com [mdpi.com]

- 5. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update - BioSpace [biospace.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. This compound|NMDA Receptor Modulator|RUO [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound (GATE-251): Results of a Phase 1 Single Ascending Dose Study to Evaluate the Safety, Pharmacokinetics, and EEG Effects of a Novel Rapid Acting, Orally-Bioavailable NMDA Receptor Modulator - Pacific Development & Technology [pacdel.com]

- 12. This compound Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound for Depression · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

Zelquistinel: A Novel Neuroplastogen Revolutionizing Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751, GATE-251) is an orally bioavailable, small-molecule neuroplastogen that is emerging as a promising therapeutic agent for major depressive disorder (MDD) and other central nervous system disorders.[1][2][3] As a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), this compound enhances synaptic plasticity through a unique mechanism of action.[1][4] This technical guide provides a comprehensive overview of this compound, detailing its molecular pharmacology, preclinical efficacy, and the experimental methodologies used to characterize its effects. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of neuroplastogens.

Introduction: The Dawn of Neuroplastogen-Based Therapeutics

The field of neuropsychiatric drug development is undergoing a paradigm shift, moving away from conventional monoaminergic modulators towards compounds that directly target synaptic plasticity. "Psychoplastogens," or neuroplastogens, are a class of therapeutics capable of rapidly promoting structural and functional neural plasticity. This compound represents a significant advancement in this area, offering a novel approach to treating conditions linked to synaptic dysfunction.

Unlike NMDAR antagonists such as ketamine, this compound acts as a positive modulator, enhancing the receptor's function in response to its endogenous ligands, glutamate (B1630785) and glycine (B1666218). This distinct mechanism is thought to contribute to its favorable safety profile, which lacks the sedative, ataxic, and psychotomimetic side effects associated with NMDAR antagonists. Preclinical studies have demonstrated that a single oral dose of this compound can produce rapid and sustained antidepressant-like effects, which are correlated with a long-lasting enhancement of synaptic plasticity.

Molecular Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of the NMDA receptor. It binds to a unique site on the NMDAR, independent of the glycine co-agonist site, to potentiate receptor activity. This binding event induces a conformational change in the NMDAR complex, increasing the probability of ion channel opening upon agonist binding and leading to enhanced calcium (Ca2+) influx.

Downstream Signaling Cascades

The enhanced NMDAR-mediated Ca2+ influx initiated by this compound triggers several key downstream signaling pathways crucial for synaptic plasticity:

-

Brain-Derived Neurotrophic Factor (BDNF) Pathway: NMDAR activation is known to increase the expression and release of BDNF. BDNF, in turn, binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating intracellular signaling cascades that promote synapse formation and maturation. The antidepressant effects of related NMDAR modulators have been shown to be dependent on BDNF release.

-

mTOR Signaling Pathway: The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of protein synthesis required for long-lasting synaptic plasticity. This compound, similar to other rapid-acting antidepressants, has been associated with the activation of the Akt/mTOR pathway. This activation leads to the synthesis of synaptic proteins that underlie the structural and functional changes at the synapse.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is another important cascade involved in synaptogenesis that is activated downstream of NMDAR and TrkB receptors.

The convergent activation of these pathways ultimately leads to the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory, and an increase in dendritic spine density.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacology

| Parameter | Assay | Finding | Reference |

| NMDAR Modulation | Calcium imaging in cultured rat cortical neurons | Potentiated NMDA-induced Ca2+ influx at 0.3–10 nM | |

| HEK293 cells expressing hNR1-NR2A | Enhanced Ca2+ influx at 3–60 nM | ||

| HEK293 cells expressing hNR1-NR2B | Enhanced Ca2+ influx at 10–100 nM | ||

| Receptor Binding | Radioligand displacement assays | No displacement of ligands for known NMDAR sites (including glycine site) | |

| LTP Enhancement | Rat hippocampal slices | Dose-dependently enhanced LTP magnitude | |

| Rat mPFC slices | Enhanced LTP at 20, 50, and 100 nM |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Dosing | Key Finding | Reference |

| Forced Swim Test (FST) | Rat | Single oral dose (0.1–100 µg/kg) | Rapid and sustained antidepressant-like effects | |

| Chronic Social Defeat (CSD) | Mouse | Single oral dose (30 µg/kg - 1 mg/kg) | Restored social approach behavior | |

| LTP Enhancement | Rat | Single oral dose (300 µg/kg) | Enhanced hippocampal LTP for up to 2 weeks | |

| Rat | Single oral dose (300 µg/kg) | Enhanced mPFC LTP for up to 1 week | ||

| PCP-Induced Hyperlocomotion | Rat | 30 and 300 µg/kg, p.o. | Significantly inhibited hyperlocomotion |

Table 3: Pharmacokinetic Properties

| Parameter | Species | Value | Reference |

| Bioavailability | Rat | High oral bioavailability (~100%) | |

| Peak Plasma Concentration | - | Reached at ~30 minutes post-administration | |

| Elimination Half-life | - | 1.2–2.06 hours |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize this compound.

In Vitro Calcium Imaging

-

Objective: To measure this compound's effect on NMDAR-mediated intracellular calcium ([Ca2+]i) influx.

-

Cell Preparation: Primary cortical neurons from rat embryos are cultured for approximately 3 weeks. Alternatively, HEK293 cells stably expressing human NMDAR subunits (e.g., NR1-NR2A or NR1-NR2B) are used.

-

Assay Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence is established.

-

Cells are stimulated with an NMDAR agonist (e.g., 10 µM NMDA) in the presence or absence of varying concentrations of this compound (e.g., 0.1–1000 nM).

-

Changes in intracellular calcium are measured by detecting changes in fluorescence intensity using a fluorometric imaging system.

-

To confirm the mechanism is independent of the glycine site, the experiment can be repeated in the presence of a glycine site antagonist like MDL 105,519.

-

Ex Vivo Slice Electrophysiology for Long-Term Potentiation (LTP)

-

Objective: To assess the effect of this compound on activity-dependent synaptic plasticity.

-

Tissue Preparation:

-

Rats are administered a single oral dose of this compound (e.g., 300 µg/kg) or vehicle.

-

At various time points post-dosing (e.g., 24 hours, 1 week, 2 weeks), animals are euthanized, and their brains are rapidly extracted.

-

Coronal slices (e.g., 400 µm thick) of the hippocampus or medial prefrontal cortex (mPFC) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

-

Recording Procedure:

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF.

-

A single slice is transferred to a recording chamber continuously perfused with aCSF.

-

A stimulating electrode is placed on afferent pathways (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic region (e.g., stratum radiatum of CA1) to measure field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for 20-30 minutes.

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

-

Post-HFS fEPSPs are recorded for at least 60 minutes to measure the magnitude and stability of LTP.

-

The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

Forced Swim Test (FST)

-

Objective: To assess antidepressant-like activity in rodents.

-

Apparatus: A cylindrical tank filled with water (e.g., 25°C), deep enough so the animal cannot touch the bottom.

-

Procedure:

-

Rats are administered this compound or vehicle at specified doses.

-

After a set time (e.g., 1 hour or 24 hours), each rat is placed individually into the swim tank for a predetermined period (e.g., 5-15 minutes).

-

The session is typically video-recorded.

-

The duration of immobility (the state in which the animal makes only the minimal movements necessary to keep its head above water) is scored by a trained observer blinded to the treatment conditions.

-

A reduction in immobility time is interpreted as an antidepressant-like effect.

-

Therapeutic Rationale and Clinical Outlook

The ability of this compound to rapidly and sustainably enhance synaptic plasticity provides a strong rationale for its development as a treatment for MDD and potentially other disorders characterized by synaptic deficits, such as cognitive disorders and autism spectrum disorder. Its oral bioavailability and favorable safety profile are significant advantages over existing treatments, including ketamine.

The concept of "event-driven pharmacology," where a single dose triggers long-lasting metaplasticity, is a key feature of this compound. This suggests that intermittent dosing regimens (e.g., once-weekly) may be sufficient to maintain therapeutic effects, a significant departure from the chronic daily dosing required for traditional antidepressants. This compound is currently in Phase 2 clinical development to evaluate its safety and efficacy in patients with MDD.

Conclusion

This compound is a pioneering neuroplastogen that holds considerable promise for the treatment of major depressive disorder and other CNS conditions. Its unique mechanism as an oral NMDAR positive allosteric modulator allows it to directly enhance synaptic plasticity, addressing the underlying pathophysiology of these disorders. The robust preclinical data, demonstrating rapid and sustained efficacy coupled with a favorable safety profile, strongly support its continued clinical development. As our understanding of the role of synaptic dysfunction in neuropsychiatric illness grows, this compound stands out as a leading example of a new generation of precisely targeted, event-driven therapeutics designed to rewire the brain for lasting mental wellness.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update - BioSpace [biospace.com]

- 3. This compound|NMDA Receptor Modulator|RUO [benchchem.com]

- 4. drugtargetreview.com [drugtargetreview.com]

The Allosteric Binding Site of Zelquistinel on the NMDA Receptor Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR). It represents a promising therapeutic agent for major depressive disorder (MDD), exhibiting rapid and sustained antidepressant-like effects in preclinical models. A key feature of this compound's mechanism of action is its unique binding site on the NMDAR complex, which is distinct from previously characterized modulatory sites. This technical guide provides an in-depth overview of the current understanding of this compound's binding site, the experimental evidence that has elucidated its location, and the functional consequences of its interaction with the NMDAR.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR function has been implicated in the pathophysiology of various neurological and psychiatric disorders, including depression.[2] The NMDAR is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (e.g., GluN2A, GluN2B).[3] The receptor possesses multiple distinct binding sites that modulate its activity, including the agonist sites for glutamate (B1630785) and glycine (B1666218), a channel-blocking site within the ion pore (targeted by phencyclidine and ketamine), and various allosteric sites.[2][4]

This compound emerged from a class of compounds known as "stinels," which includes the parent compound rapastinel (B1663592) (GLYX-13).[2] Unlike NMDAR antagonists like ketamine, this compound enhances NMDAR function, but without the dissociative side effects associated with channel blockers.[5] This favorable profile is attributed to its unique mechanism as a positive allosteric modulator that binds to a novel site on the receptor.[2][4]

Identification of the this compound Binding Site

The binding site of this compound has been characterized through a series of pharmacological and molecular biology experiments. These studies have conclusively demonstrated that this compound does not interact with the known orthosteric or allosteric sites on the NMDAR.

Radioligand Displacement Assays

Initial investigations into this compound's binding site involved radioligand displacement assays to assess its affinity for known NMDAR binding sites. These experiments consistently showed that this compound does not displace radiolabeled ligands for the following sites:

-

Glycine co-agonist site: this compound did not displace [³H]glycine.[4]

-

Glutamate agonist site: No displacement of [³H]CGP 39653 was observed.[4]

-

PCP channel-blocking site: this compound did not displace [³H]TCP or [³H]MK-801.[4]

-

Polyamine site: No affinity for the site labeled by [³H]Ifenprodil was detected.[4]

These findings strongly indicated that this compound interacts with the NMDAR complex at a novel, previously uncharacterized site.[2][4]

Functional Assays in the Presence of Site-Specific Antagonists

To further confirm the independence of this compound's action from the glycine site, functional assays were performed in the presence of a competitive glycine site antagonist, MDL 105,519. In cultured rat cortical neurons, this compound was still able to potentiate NMDA-induced intracellular calcium influx even when the glycine site was blocked by a saturating concentration of MDL 105,519.[4] This provided functional evidence that this compound's modulatory effect is not dependent on an interaction with the glycine binding pocket.[4][6]

In Silico Modeling and Site-Directed Mutagenesis

Computational modeling and site-directed mutagenesis studies have been instrumental in pinpointing the putative binding location for the "stinel" class of compounds, including this compound.

-

In Silico Modeling: Molecular modeling studies predicted a potential high-affinity binding site for rapastinel, a close analog of this compound, within the N-terminal domain (NTD) of the GluN2 subunits.[2][7]

-

Site-Directed Mutagenesis: Based on the in silico predictions, specific amino acid residues within the putative binding pocket of the GluN2A and GluN2B subunits were mutated. For rapastinel, mutation of arginine at position 392 to glutamic acid in GluN2A (R392E) and the analogous position in GluN2B (R393E) did not alter the receptor's response to glutamate or D-serine.[7] However, these mutations completely abolished the potentiating effect of rapastinel.[2][7] Subsequent studies have shown that this compound binds to the same site, and its modulatory effects are also eliminated by these mutations.[2]

These mutagenesis experiments provide strong evidence that the binding site for this compound is located within the N-terminal domain of the GluN2 subunits.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's potency and efficacy from key in vitro experiments.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| NMDA-induced Calcium Influx | Cultured Rat Cortical Neurons | Maximal Potentiation | ~100 nM | [2] |

| NMDA-induced Calcium Influx | Cultured Rat Cortical Neurons | EC₅₀ | Not explicitly stated, but maximal effect at lower concentration than rapastinel | [2] |

| NMDAR-mediated EPSCs | Rat Medial Prefrontal Cortex Slices | Significant Potentiation | 20, 50, 100 nM | [5] |

Table 2: Radioligand Binding Affinity of this compound for Known NMDAR Sites

| Radioligand | Target Site | Result | Reference |

| [³H]glycine | Glycine co-agonist site | No significant displacement | [4] |

| [³H]CGP 39653 | Glutamate agonist site | No significant displacement | [4] |

| [³H]TCP, [³H]MK-801 | PCP channel-blocking site | No significant displacement | [4] |

| [³H]Ifenprodil | Polyamine site | No significant displacement | [4] |

Experimental Protocols

Radioligand Displacement Assay (General Protocol)

-

Objective: To determine if this compound binds to known modulatory sites on the NMDAR.

-

Methodology:

-

Membrane Preparation: Rat forebrain tissue is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the NMDARs.

-

Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]glycine) at a concentration near its Kd value.

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are analyzed to determine the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀ value).

-

Site-Directed Mutagenesis (General Protocol)

-

Objective: To identify specific amino acid residues essential for this compound's modulatory effect.

-

Methodology:

-

Plasmid Template: A plasmid vector containing the cDNA for the NMDAR subunit of interest (e.g., GluN2A) is used as a template.

-

Primer Design: Primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site (e.g., to change arginine to glutamic acid).

-

PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

-

Verification: The plasmid DNA is isolated from the bacteria and sequenced to confirm the presence of the desired mutation.

-

Functional Expression: The mutated NMDAR subunit cDNA is co-transfected with the other necessary subunits into a host cell line (e.g., HEK293 cells) for functional characterization.

-

Calcium Influx Assay (General Protocol)

-

Objective: To measure the effect of this compound on NMDAR-mediated intracellular calcium concentration.

-

Methodology:

-

Cell Culture: Primary cortical neurons or HEK293 cells stably expressing specific NMDAR subtypes are cultured on multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Application: this compound and the NMDAR agonist (NMDA) are added to the cells.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

Analysis: The peak fluorescence response or the area under the curve is quantified to determine the potentiation of the NMDA-induced calcium influx by this compound.

-

Visualizations

NMDAR Complex with this compound Binding Site

Caption: Putative Binding Site of this compound on the NMDAR Complex

Experimental Workflow for Binding Site Identification

Caption: Workflow for Identifying the this compound Binding Site

Signaling Pathway of this compound-Mediated NMDAR Modulation

Caption: Downstream Effects of this compound Binding

Conclusion

References

- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PrimoVeNde [liuc.primo.exlibrisgroup.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Pharmacological Profile of Zelquistinel: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelquistinel (formerly AGN-241751/GATE-251) is a novel, orally bioavailable small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It represents a promising therapeutic candidate for major depressive disorder (MDD) and other neuropsychiatric conditions, with a mechanism of action that promotes synaptic plasticity.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative preclinical data, and the experimental protocols used in its evaluation.

Mechanism of Action: A Novel Approach to NMDA Receptor Modulation

This compound enhances the function of the NMDA receptor, a key player in synaptic plasticity, learning, and memory. Unlike traditional NMDA receptor modulators, this compound acts at a unique, novel binding site on the receptor complex, independent of the glutamate (B1630785), glycine, PCP, and polyamine binding sites. This allosteric modulation potentiates the receptor's response to its endogenous agonists, glutamate and glycine/D-serine, leading to an enhanced influx of calcium ions upon receptor activation.

This positive modulation of the NMDA receptor by this compound is believed to underlie its rapid and sustained antidepressant-like effects observed in preclinical models. The downstream signaling cascade involves the activation of pathways crucial for synaptogenesis and long-term potentiation (LTP), including brain-derived neurotrophic factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB), and subsequent activation of the Extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (B549165) (mTOR) pathways.

Signaling Pathway of this compound's Action

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy

| Parameter | Cell Type | Agonist(s) | This compound Concentration | Effect | Reference |

| Ca²⁺ Influx | Rat Cortical Neurons | 10 µM NMDA | 0.3–10 nM | ~30% potentiation | |

| Ca²⁺ Influx | Rat Cortical Neurons | 10 µM NMDA | ≥100 nM | ~25% inhibition | |

| Ca²⁺ Influx | HEK293-hNR1/NR2A | 300 nM Glutamate + 3 µM D-serine | 3–60 nM | Potentiation | |

| Ca²⁺ Influx | HEK293-hNR1/NR2B | 100 nM Glutamate + 3 µM D-serine | 3–60 nM | Potentiation | |

| NMDA-mediated EPSCs | Rat mPFC Pyramidal Neurons | - | 20, 50, 100 nM | Concentration-dependent increase | |

| Long-Term Potentiation (LTP) | Rat mPFC Slices | - | 60, 100, 250 nM | Significant increase |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Dose Range (Oral) | Endpoint | Result | Reference |

| Forced Swim Test | Rat | 0.1–100 µg/kg | Immobility Time | Significant reduction | |

| Chronic Social Defeat | Mouse | 30 µg/kg - 1 mg/kg | Social Interaction | Restoration of social behavior | |

| Phencyclidine-induced Hyperlocomotion | Rat | 30–300 µg/kg | Locomotor Activity | Inhibition of hyperlocomotion |

Table 3: Preclinical Pharmacokinetic Profile in Rats (Single Dose)

| Parameter | Route | Value | Unit | Reference |

| Bioavailability | Oral | ~100 | % | |

| Tmax | Oral | 0.50 | hours | |

| Half-life (t½) | Oral | 1.21 - 2.06 | hours | |

| Apparent Clearance (CL/F) | Oral | 9.04 - 11.2 | mL/min/kg | |

| Apparent Volume of Distribution (Vss) | Oral | 0.57 | L/kg |

Detailed Experimental Protocols

In Vitro Calcium Imaging

This protocol is designed to measure this compound's modulation of NMDA receptor-mediated intracellular calcium influx in cultured neurons or cell lines.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|NMDA Receptor Modulator|RUO [benchchem.com]

- 4. This compound Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

Zelquistinel's Modulation of Long-Term Potentiation in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Zelquistinel, a novel, orally bioavailable N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator, on long-term potentiation (LTP) in the hippocampus. This compound has demonstrated rapid and sustained antidepressant-like effects in preclinical models, which are hypothesized to be mechanistically linked to its ability to enhance synaptic plasticity.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor.[3] Unlike NMDAR antagonists, this compound enhances the receptor's function in the presence of its endogenous ligands, glutamate (B1630785) and a co-agonist like D-serine or glycine.[3][4] It binds to a unique site on the NMDAR, independent of the glycine-binding site, inducing a conformational change that increases the probability of ion channel opening. This leads to an enhanced influx of calcium ions (Ca2+) and potentiation of NMDAR-mediated synaptic currents, which is a critical step in the induction of LTP.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on LTP in the rat hippocampus, as demonstrated in key preclinical studies. The data highlight an inverted-U dose-response relationship, a characteristic feature of many molecules that modulate synaptic plasticity.

Table 1: Ex Vivo Effect of this compound on LTP in Hippocampal Slices 24 Hours After a Single Oral Dose

| Oral Dose (µg/kg) | Normalized fEPSP Slope (% of Baseline) | Statistical Significance (vs. Vehicle) |

| Vehicle | ~140% | - |

| 10 | Significantly Enhanced | P < 0.05 |

| 100 | Significantly Enhanced | P < 0.05 |

| 300 | Significantly Enhanced | P < 0.05 |

| 1,000 (1 mg/kg) | Not Significantly Altered | - |

| 10,000 (10 mg/kg) | Not Significantly Altered | - |

Data extracted from Burgdorf et al., 2022.

Table 2: Duration of Metaplasticity Enhancement in the Hippocampus After a Single 300 µg/kg Oral Dose of this compound

| Time Post-Dose | LTP Magnitude | Statistical Significance (vs. Vehicle) |

| 24 hours | Significantly Enhanced | P < 0.05 |

| 72 hours | Significantly Enhanced | P < 0.05 |

| 1 week | Maximum Enhancement Observed | P < 0.05 |

| 2 weeks | Significantly Enhanced | P < 0.05 |

| 4 weeks | Returned to Vehicle Levels | - |

Data extracted from Burgdorf et al., 2022.

Experimental Protocols

The following methodologies are based on the pivotal studies investigating this compound's effect on hippocampal LTP.

Hippocampal Slice Preparation

-

Animals: Male Sprague Dawley rats were used.

-

Anesthesia and Perfusion: Rats were anesthetized, and the brain was rapidly removed.

-

Slicing: Transverse hippocampal slices (typically 400 µm thick) were prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Incubation: Slices were allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recordings commenced.

Electrophysiological Recordings

-

Recording Chamber: Slices were transferred to a Haas-style interface recording chamber continuously perfused with oxygenated aCSF at 32°C ± 0.5°C.

-

aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 dextrose. The solution also contained picrotoxin (B1677862) (20 µM) and CGP 55845 (200 nM) to block GABA-A and GABA-B receptors, respectively.

-

Stimulation: A bipolar stainless-steel stimulating electrode was placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

-

Recording: A glass microelectrode filled with aCSF was placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Basal Transmission: Stable baseline recordings of fEPSP slope were established for at least 15 minutes prior to LTP induction.

LTP Induction

-

Protocol: LTP was induced using a high-frequency stimulation protocol, typically theta-burst stimulation (TBS). This involves multiple trains of high-frequency bursts (e.g., 3 trains of 10 x 100-Hz/5 pulse bursts).

-

Measurement: The fEPSP slope was monitored for at least 60 minutes post-TBS to assess the induction and maintenance of LTP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-TBS baseline.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the enhancement of LTP.

Experimental Workflow

This diagram outlines the experimental workflow for assessing the ex vivo effects of orally administered this compound on hippocampal LTP.

Conclusion

This compound enhances hippocampal LTP through positive allosteric modulation of the NMDA receptor. This effect is dose-dependent, exhibiting an inverted-U shaped response curve, and is remarkably persistent, lasting for up to two weeks after a single oral administration. The underlying mechanism involves an increased influx of Ca2+ through the NMDAR channel, which triggers downstream signaling cascades crucial for the induction and maintenance of LTP. These findings provide a strong mechanistic basis for the observed rapid and sustained antidepressant-like effects of this compound and highlight its therapeutic potential for major depressive disorder and other conditions characterized by impaired synaptic plasticity. Further research will continue to elucidate the precise molecular interactions and long-term structural changes induced by this novel compound.

References

- 1. This compound Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update - BioSpace [biospace.com]

- 3. This compound|NMDA Receptor Modulator|RUO [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

Preclinical Evidence for Zelquistinel's Antidepressant Effects: A Technical Guide

Introduction

Zelquistinel (formerly AGN-241751, now GATE-251) is a novel, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR).[1][2] It represents a new generation of neuroplastogens being investigated for the treatment of major depressive disorder (MDD).[3][4] Unlike traditional antidepressants that can take weeks to elicit a therapeutic response, this compound is designed to produce rapid and sustained antidepressant effects by directly targeting synaptic plasticity.[5] This technical guide provides an in-depth overview of the preclinical data supporting this compound's antidepressant potential, focusing on its mechanism of action, efficacy in animal models, and the detailed experimental protocols used in its evaluation.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound's primary mechanism of action is the potentiation of NMDAR activity. It binds to a unique, novel regulatory site on the NMDAR complex, independent of the glutamate (B1630785) or glycine (B1666218) co-agonist binding sites. This allosteric modulation enhances the receptor's response to endogenous glutamate, leading to an increase in calcium influx upon receptor activation. This process is crucial for initiating downstream signaling cascades that promote synaptic plasticity, the biological basis for learning, memory, and mood regulation.

The antidepressant effects of this compound are associated with the activation of intracellular signaling pathways, including mTOR, and an increase in the production and release of Brain-Derived Neurotrophic Factor (BDNF). These pathways converge to enhance long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. A single dose of this compound has been shown to enhance LTP for up to two weeks, suggesting a durable "event-driven" pharmacological effect where the biological changes outlast the presence of the drug in the system.

Quantitative Data Summary

The preclinical profile of this compound is characterized by high potency, oral bioavailability, and rapid, durable efficacy in established rodent models of depression.

Table 1: In Vitro NMDAR Modulation

| Assay Type | Cell Type | NMDAR Subtype | Effect | Potency (EC₅₀) / Concentration | Citation |

| Calcium Influx | Cultured Rat Cortical Neurons | Mixed | Potentiation | 0.3–30 nM | |

| Calcium Influx | HEK293 Cells | Human NR1-NR2A | Potentiation | EC₅₀ = 9.9 ± 0.5 nM | |

| Calcium Influx | HEK293 Cells | Human NR1-NR2B | Potentiation | EC₅₀ = 35.0 ± 0.7 nM | |

| Calcium Influx | HEK293 Cells | Human NR1-NR2C | Potentiation | EC₅₀ = 9.7 ± 0.6 nM | |

| Calcium Influx | HEK293 Cells | Human NR1-NR2D | No Effect | N/A |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Administration | Effective Dose Range | Effect Duration | Citation |

| Forced Swim Test (FST) | Rat | Oral (single dose) | 0.1–100 µg/kg | Rapid (1 hr) & Sustained (>7 days) | |

| Chronic Social Deficit (CSD) | Mouse | Oral (single dose) | 0.1–100 µg/kg | Rapid and Sustained | |

| PCP-Induced Hyperlocomotion | Rodent | Oral | 30 and 300 µg/kg | Reversal of hyperlocomotion |

Table 3: Preclinical Pharmacokinetics

| Parameter | Species | Value | Citation |

| Oral Bioavailability | Rat | ~100% | |

| Peak Plasma Concentration (Tₘₐₓ) | Human | 30 minutes | |

| Elimination Half-life (T₁/₂) | Human | 1.2–2.06 hours | |

| CNS Penetration | Rat | Favorable brain-to-plasma and CSF-to-plasma ratios | |

| CSF Cₘₐₓ (at 30 µg/kg oral dose) | Rat | Estimated 2.56 ng/mL (8 nM) |

Detailed Experimental Protocols

The antidepressant-like effects and mechanism of action of this compound were evaluated using a battery of well-validated preclinical assays.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that animals will cease escape-oriented behaviors and adopt an immobile posture after a period of being in an inescapable, stressful situation (a cylinder of water). Antidepressant compounds characteristically reduce the duration of immobility.

-

Apparatus: A transparent Plexiglas cylinder (typically 40 cm high x 20 cm diameter) is filled with water (23-25°C) to a depth that prevents the rodent from touching the bottom with its tail or paws (e.g., 15-30 cm).

-

Procedure: The standard protocol involves a two-day procedure.

-

Day 1 (Pre-test/Habituation): Rats are placed in the water for a 15-minute session. This initial exposure induces the subsequent immobility behavior.

-

Day 2 (Test Session): 24 hours later, the animals are administered this compound or vehicle orally. Following a specific pretreatment time (e.g., 60 minutes), they are placed back into the water cylinder for a 5-minute test session.

-

-

Data Collection: The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the final 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.

Chronic Social Deficit (CSD) Mouse Model

This model assesses antidepressant efficacy by leveraging social stress to induce depressive-like phenotypes, such as social avoidance.

-

Procedure:

-

Induction Phase: An experimental mouse is repeatedly exposed to a novel, aggressive CD-1 strain mouse for a period of 10 days. The exposure involves brief periods of physical interaction, followed by prolonged sensory exposure where the mice are housed in the same cage but separated by a perforated divider.

-

Social Interaction Test: Following the stress induction, the mouse's preference for interacting with a novel mouse versus an empty enclosure is measured. Time spent in the "interaction zone" is recorded. "Susceptible" mice are those that spend significantly less time interacting with the novel mouse.

-

-

Drug Testing: Susceptible mice are treated with a single oral dose of this compound. Social interaction is re-assessed at various time points (e.g., 24 hours, 7 days) to determine if the drug reverses the social avoidance phenotype.

Long-Term Potentiation (LTP) Measurement

This electrophysiological technique directly measures synaptic plasticity in brain slices.

-

Slice Preparation: Rats are administered an oral dose of this compound (e.g., 300 µg/kg) or vehicle. At various time points post-dosing (e.g., 24 hours to 4 weeks), the animals are euthanized, and their brains are rapidly removed. Transverse slices of the hippocampus and medial prefrontal cortex (mPFC) are prepared.

-

Electrophysiological Recording: Slices are placed in a recording chamber perfused with artificial cerebrospinal fluid. A stimulating electrode is placed to activate presynaptic fibers, and a recording electrode measures the postsynaptic response (field excitatory postsynaptic potentials, fEPSPs).

-

LTP Induction: After establishing a stable baseline response, LTP is induced using a high-frequency stimulation (HFS) protocol. The magnitude and stability of the potentiated response are recorded for at least 60 minutes post-HFS. An enhancement in the magnitude of LTP in slices from this compound-treated animals compared to vehicle indicates an enhancement of synaptic plasticity.

Safety and Tolerability Assays

-

Rotarod Test: This test assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. This compound was found to have no impact on rotarod performance, indicating a lack of sedative or motor-impairing side effects.

-

Phencyclidine (PCP)-Induced Hyperlocomotion: PCP is an NMDAR antagonist that induces hyperlocomotion in rodents, a model used to screen for antipsychotic potential and assess NMDAR target engagement. This compound dose-dependently inhibited PCP-induced hyperlocomotion, providing further evidence that its mechanism involves the positive modulation of NMDARs.

Conclusion

The preclinical data for this compound provide robust evidence for its potential as a rapid-acting and long-lasting oral antidepressant. Its unique mechanism as a positive allosteric modulator of the NMDAR directly targets the synaptic dysfunction thought to underlie depression. In vitro studies confirm its potency and selectivity, while in vivo studies in validated rodent models demonstrate significant antidepressant-like effects after a single oral dose. Furthermore, this compound enhances synaptic plasticity, a key convergent mechanism for novel antidepressants, and exhibits a favorable safety profile, lacking the motor impairments or psychotomimetic side effects associated with NMDAR antagonists. These comprehensive preclinical findings strongly support the ongoing clinical development of this compound for the treatment of major depressive disorder.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

The Discovery and Development of Zelquistinel (AGN-241751): A Technical Guide to a Novel NMDA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751, also known as GATE-251) is a third-generation, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Developed to overcome the limitations of earlier NMDA receptor modulators, this compound offers a promising new approach for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions.[5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key preclinical and clinical findings for this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Rationale for NMDA Receptor Modulation in Depression

The glutamate (B1630785) system, particularly the NMDA receptor, has emerged as a critical target for the development of rapid-acting antidepressants. Dysfunction of glutamatergic neurotransmission is implicated in the pathophysiology of MDD. While traditional antidepressants targeting monoaminergic systems often have a delayed onset of action, NMDA receptor modulators have demonstrated the ability to produce rapid and sustained antidepressant effects.

This compound was developed as a successor to earlier NMDA receptor modulators like rapastinel, a tetrapeptide with poor oral bioavailability. As a non-peptide small molecule, this compound was designed to have improved drug-like properties, including high oral bioavailability, while retaining the therapeutic benefits of positive NMDA receptor modulation.

Discovery and Development History

This compound was discovered by Aptinyx Inc. using their proprietary chemistry platform and was subsequently acquired by Allergan in 2018. The U.S. Food and Drug Administration (FDA) granted Fast Track designation for this compound for the treatment of MDD in July 2018. The development of this compound is now being led by Gate Neurosciences.

Mechanism of Action: A Unique Approach to Synaptic Plasticity

This compound is a positive allosteric modulator of the NMDA receptor, meaning it enhances the receptor's function in the presence of its natural ligands, glutamate and glycine (B1666218). A key feature of this compound is that it binds to a unique site on the NMDA receptor, independent of the glycine co-agonist site. This distinct mechanism of action is thought to contribute to its favorable safety and tolerability profile.

The therapeutic effects of this compound are believed to be mediated through the enhancement of synaptic plasticity, a fundamental process for learning, memory, and mood regulation. Specifically, this compound has been shown to facilitate long-term potentiation (LTP), a cellular correlate of synaptic strengthening, in the medial prefrontal cortex (mPFC) and hippocampus.

Signaling Pathway

This compound's modulation of the NMDA receptor initiates a downstream signaling cascade that ultimately leads to enhanced synaptic function. A critical aspect of this pathway is the involvement of the GluN2B subunit, as the antidepressant-like effects of this compound are dependent on GluN2B-containing NMDA receptors on excitatory neurons in the mPFC. Activation of these receptors leads to the stimulation of the Akt/mTOR signaling pathway, which is crucial for protein synthesis required for synaptic plasticity. Furthermore, the therapeutic effects of this compound are dependent on the release of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival and growth.

Quantitative Data

In Vitro Potency

While specific binding affinity values (Ki) for this compound have not been reported, its functional potency has been characterized in various assays.

| Assay Type | Cell Line/Tissue | Parameter | Value | Reference(s) |

| NMDA-induced Ca²⁺ influx | Rat cortical neurons | Potentiation | ~30% at 0.3-10 nM | |

| NMDA-induced Ca²⁺ influx | HEK293 (hNR1/NR2A) | Potentiation | Biphasic, peak at ~10-30 nM | |

| NMDA-induced Ca²⁺ influx | HEK293 (hNR1/NR2B) | Potentiation | Biphasic, peak at ~10-30 nM | |

| NMDA-mediated EPSCs | Rat mPFC slices | Potentiation | Significant at 50 nM and 100 nM |

Preclinical Pharmacokinetics (Rat)

| Parameter | Value | Route | Reference(s) |

| Oral Bioavailability | >90% | Oral | |

| Tmax | 30 minutes | Oral | |

| T1/2 | 1.2 - 2.06 hours | Oral |

Clinical Pharmacokinetics (Human)

| Parameter | Value | Route | Reference(s) |

| Tmax | 30 minutes | Oral | |

| T1/2 | 1.21 - 2.06 hours | Oral |

Clinical Efficacy (Phase IIa)

An exploratory Phase IIa clinical trial of once-weekly oral this compound in patients with MDD was completed in 2019.

| Treatment Group | N | Change from Baseline in MADRS Score at Week 3 | p-value | Reference(s) |

| This compound (Dose 1) | - | -9.5 | Not Reported | |

| This compound (Dose 2) | - | -10.6 | Not Reported | |

| Placebo | - | -7.7 | Not Reported | |

| Note: Specific doses, sample sizes (N), and p-values were not available in the provided search results. |

Experimental Protocols

NMDAR-Mediated Intracellular Calcium Influx Assay

This assay is used to determine the functional effect of this compound on NMDA receptor activity.

-

Cells: HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) or primary rat cortical neurons.

-

Procedure:

-

Cells are seeded in 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 6).

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations, followed by the addition of NMDA and a co-agonist (e.g., glycine or D-serine).

-

Changes in intracellular calcium are measured by detecting the fluorescence signal over time using a plate reader.

-

-

Data Analysis: The increase in fluorescence intensity reflects the influx of calcium through the NMDA receptor channels. The potentiation by this compound is calculated as the percentage increase in the NMDA-induced signal in the presence of the compound compared to the signal with NMDA alone.

Rodent Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice.

-

Apparatus: A cylindrical tank filled with water (24-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Pre-test (Rats): On day 1, rats are placed in the water for a 15-minute session.

-

Test: 24 hours after the pre-test, animals are administered this compound or vehicle orally. At a specified time post-dosing (e.g., 60 minutes), they are placed back in the water for a 5-minute test session.

-

The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.

-

-

Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Long-Term Potentiation (LTP) in Medial Prefrontal Cortex (mPFC) Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic plasticity.

-

Tissue Preparation: Coronal brain slices (350-400 µm thick) containing the mPFC are prepared from rats.

-

Recording Setup: Slices are placed in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed in layer II/III of the mPFC, and a recording electrode is placed in layer V to record field excitatory postsynaptic potentials (fEPSPs).

-

Procedure:

-

A stable baseline of fEPSPs is recorded for at least 30 minutes.

-

This compound is bath-applied to the slice.

-

LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).

-

fEPSPs are recorded for at least 60 minutes post-HFS.

-

-

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. A greater potentiation in the presence of this compound indicates an enhancement of synaptic plasticity.

Conclusion

This compound represents a significant advancement in the development of NMDA receptor modulators for the treatment of major depressive disorder. Its unique mechanism of action as a positive allosteric modulator, coupled with its favorable oral bioavailability, distinguishes it from previous generations of compounds. Preclinical studies have robustly demonstrated its rapid and sustained antidepressant-like effects, which are mechanistically linked to the enhancement of synaptic plasticity in key brain regions. While clinical development is ongoing, the data gathered thus far supports the potential of this compound as a novel, effective, and well-tolerated treatment for patients with MDD. Further research and clinical trials will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 4. This compound|NMDA Receptor Modulator|RUO [benchchem.com]

- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Zelquistinel's Modulation of Glutamatergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zelquistinel (formerly AGN-241751, now GATE-251) is a novel, orally bioavailable small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR) under investigation for the treatment of major depressive disorder (MDD).[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in modulating glutamatergic pathways. It synthesizes preclinical and clinical data to offer a comprehensive resource for professionals in neuroscience and drug development. This compound represents a significant advancement in the pursuit of rapid-acting antidepressants by positively modulating NMDARs to enhance synaptic plasticity, a key process often impaired in neuropsychiatric disorders.[2][3]

Introduction: The Glutamatergic System and the NMDA Receptor

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a critical role in synaptic plasticity, learning, and memory.[2][4] The N-methyl-D-aspartate receptor (NMDAR) is a key component of this system. NMDARs are ionotropic receptors that are unique in their requirement for both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind for activation, which leads to an influx of Ca2+. This calcium influx initiates downstream signaling cascades crucial for long-term potentiation (LTP), a cellular mechanism underlying synaptic strengthening. Dysregulation of NMDAR function and impaired synaptic plasticity are implicated in the pathophysiology of major depressive disorder (MDD). This has led to the development of NMDAR modulators as potential rapid-acting antidepressants.

This compound: A Third-Generation NMDA Receptor Modulator

This compound is a small-molecule NMDAR modulator that is orally active. It has demonstrated rapid-acting and sustained antidepressant-like effects in preclinical models. Unlike its predecessor rapastinel, this compound is not a peptide, which contributes to its improved drug-like properties, including oral bioavailability and increased potency. The U.S. FDA has granted Fast Track designation for its development as a treatment for MDD.

Mechanism of Action

A Unique Binding Site Independent of the Glycine (B1666218) Co-agonist Site

Initial hypotheses suggested that molecules in the same class as this compound acted as partial agonists at the glycine binding site of the NMDAR. However, extensive research has clarified that this compound and related compounds ("stinels") act as positive allosteric modulators (PAMs) at a novel, distinct binding site on the NMDAR. Radioligand displacement assays have confirmed that this compound does not bind to the glycine site or any other known modulatory sites on the NMDAR complex. Furthermore, this compound potentiates NMDAR activity even in the presence of a glycine site competitive antagonist, MDL 105,519, providing strong evidence for its unique mechanism.

Positive Allosteric Modulation and Enhancement of Synaptic Plasticity

This compound functions by enhancing the NMDAR's response to its endogenous ligands, glutamate and a co-agonist. This positive modulation leads to an enhancement of synaptic plasticity, structure, and function in the brain. Preclinical studies have shown that a single oral dose of this compound can produce a rapid and sustained enhancement of LTP in both the hippocampus and medial prefrontal cortex. This effect is believed to underlie its rapid and long-lasting antidepressant-like effects.

Downstream Signaling Pathways

The enhancement of NMDAR function by this compound initiates intracellular signaling cascades that are critical for neuroplasticity. While the specific downstream pathways of this compound are still being fully elucidated, they are thought to converge with those activated by other neuroplastogens. These pathways likely include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, can activate key intracellular signaling cascades such as the Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways, both of which are known to be crucial for synaptic protein synthesis and structural changes at the synapse.

Quantitative Preclinical and Clinical Data

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes |

| Oral Bioavailability | ~100% | Rodent | High oral bioavailability allows for reliable dosing. |

| Tmax (Plasma) | 30 minutes | Rodent | Rapid absorption into the plasma. |

| Tmax (CSF) | 4 hours | Human | Significant transport into the central nervous system. |

| Elimination Half-Life | 1.2–2.06 hours | Human | Relatively short half-life. |

| Effect of Food | Cmax reduced, AUC unaffected | Human | A high-fat meal slows absorption but not total exposure. |

Table 2: Preclinical Efficacy of this compound

| Assay | Species | Dose Range (Oral) | Key Finding |

| Forced Swim Test | Rat | 0.1–100 µg/kg | Single dose produced rapid and sustained antidepressant-like effects. |

| Chronic Social Defeat Stress | Mouse | 30 µg/kg - 1 mg/kg | Restored social approach behavior in stress-susceptible mice. |

| Phencyclidine-induced Hyperlocomotion | Rat | 30-300 µg/kg | Inhibited hyperlocomotion, suggesting modulation of NMDAR antagonist effects. |

| Rotarod Performance | Rat | 10 mg/kg | No impact on motor coordination, indicating a favorable side-effect profile. |

Table 3: Clinical Efficacy of this compound (Phase IIa)

| Study Population | Dosing | Primary Endpoint | Result |

| Major Depressive Disorder (MDD) | Once-weekly oral | Change in MADRS score | At week 3, the two highest doses showed a 9.5 and 10.6 point reduction vs. 7.7 for placebo. |

Key Experimental Protocols

In Vitro: Calcium Influx Assay

-

Objective: To determine the effect of this compound on NMDAR-dependent intracellular calcium signaling.

-

Methodology:

-

Cell Culture: Primary rat cortical neurons or HEK293 cells stably expressing human NR1-NR2A or NR1-NR2B receptors are cultured.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Cells are stimulated with NMDA or glutamate in the presence or absence of varying concentrations of this compound.

-

Data Acquisition: Changes in intracellular calcium concentration ([Ca2+]i) are measured using fluorescence microscopy.

-

Analysis: The potentiation or inhibition of the NMDA-induced calcium response by this compound is quantified and normalized to the response induced by NMDA alone.

-

Ex Vivo: Slice Electrophysiology (LTP Measurement)

-

Objective: To assess the effect of this compound on synaptic plasticity (Long-Term Potentiation).

-

Methodology:

-

Slice Preparation: Coronal brain slices containing the hippocampus or medial prefrontal cortex are prepared from rodents.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the mPFC.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.

-

Drug Application: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing this compound or vehicle before and during LTP induction.

-

Analysis: The magnitude and stability of LTP are compared between this compound-treated and control slices. A single oral dose of this compound has been shown to enhance LTP for up to two weeks.

-

In Vivo: Forced Swim Test (FST)

-

Objective: To evaluate the antidepressant-like effects of this compound in rodents.

-

Methodology:

-

Apparatus: A cylindrical tank (e.g., 46 cm tall x 20 cm diameter) is filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom (e.g., 30 cm).

-

Habituation: On the day before testing, rats are habituated to the apparatus for a period of 15 minutes.

-

Dosing: Animals are administered this compound or vehicle orally at a specified time before the test.

-

Test Session: Animals are placed in the water for a fixed period (e.g., 5-6 minutes). Behavior is recorded.

-

Scoring: The duration of immobility (floating passively) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

References

Zelquistinel: A Technical Guide to its Cellular and Molecular Effects on Neurons

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zelquistinel (formerly AGN-241751) is a novel, orally bioavailable, small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) currently under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Its mechanism, distinct from traditional antidepressants and NMDAR antagonists like ketamine, centers on the direct enhancement of synaptic plasticity.[3][4] This document provides an in-depth technical overview of the cellular and molecular effects of this compound on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the NMDA receptor.[5] Unlike agonists, it does not activate the NMDAR on its own; instead, it potentiates the receptor's response to the binding of its endogenous co-agonists, glutamate (B1630785) and glycine (B1666218). This activity is dependent on the presence of glutamate.

A key feature of this compound is its interaction with a unique, novel binding site on the NMDAR complex, which is distinct from the glutamate agonist site, the glycine co-agonist site, and other known modulatory sites. This interaction is believed to induce a conformational change that enhances NMDAR-mediated synaptic currents and calcium influx. Preclinical studies have shown that this compound's antidepressant-like effects are mediated by its action on GluN2B-containing NMDARs on excitatory neurons in the medial prefrontal cortex (mPFC).

The dose-response relationship of this compound exhibits a characteristic inverted U-shape in vitro, where low nanomolar concentrations enhance NMDAR function, while higher concentrations become less effective.

Cellular and Molecular Effects

Potentiation of NMDAR-Mediated Calcium Influx

A primary cellular effect of this compound is the potentiation of NMDAR-mediated intracellular calcium ([Ca²⁺]i) influx. In cultured rat cortical neurons, co-application of this compound (in the low nanomolar range) with NMDA significantly enhances the increase in [Ca²⁺]i compared to NMDA alone. This compound by itself (0.1–1000 nM) does not independently trigger calcium influx. This potentiation has been observed in HEK293 cells stably expressing either human NR1-NR2A or NR1-NR2B receptors, indicating its modulatory effect across different NMDAR subtypes.

Enhancement of Synaptic Plasticity